N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide
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Overview
Description
N-{2-[(4-Acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-2-(3-methylphenoxy)acetamide is a synthetic compound known for its potential therapeutic applications. It has been studied for its ability to inhibit osteoclast differentiation and protect against osteoporosis . This compound is of interest in medicinal chemistry due to its unique structure and biological activity.
Preparation Methods
The synthesis of N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-2-(3-methylphenoxy)acetamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Acetylation: The piperazine ring is acetylated using acetic anhydride under controlled conditions.
Coupling with Phenoxyacetic Acid: The final step involves coupling the acetylated piperazine derivative with 3-methylphenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-{2-[(4-Acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodiazole core, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[(4-Acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-2-(3-methylphenoxy)acetamide involves the inhibition of osteoclast differentiation. This compound downregulates the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels . By inhibiting these markers, the compound reduces bone resorption and actin ring formation, thereby protecting against bone loss .
Comparison with Similar Compounds
N-{2-[(4-Acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is an acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
N-[2-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide: A structurally similar compound with potential antimicrobial activity.
The uniqueness of N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-2-(3-methylphenoxy)acetamide lies in its specific inhibitory effects on osteoclast differentiation and its potential therapeutic applications in bone-related diseases .
Properties
Molecular Formula |
C24H29N5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H29N5O3/c1-17-5-4-6-20(13-17)32-16-24(31)25-19-7-8-22-21(14-19)26-23(27(22)3)15-28-9-11-29(12-10-28)18(2)30/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,25,31) |
InChI Key |
ZTEZSLQDVXVQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCN(CC4)C(=O)C)C |
Origin of Product |
United States |
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